molecular formula C10H14ClNO2 B14014128 Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride

Cat. No.: B14014128
M. Wt: 215.67 g/mol
InChI Key: AWISADNELCZGLW-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride is a chemical compound supplied as a white to off-white solid with a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol . This compound is categorized as a synthetic intermediate and is offered for research and development purposes. It is provided with a high purity level of 98% . As a building block in organic synthesis, its structure, featuring a phenylacetate ester and a primary aromatic amine group, makes it a valuable precursor for the exploration of novel pharmacologically active molecules. Similar aniline and ester-containing intermediates are frequently utilized in medicinal chemistry campaigns, such as in the development of novel tetrahydronaphthalene amide (THNA) derivatives investigated as ATP synthase inhibitors for the treatment of tuberculosis . Researchers can employ this compound in the synthesis of more complex structures for screening against biological targets. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 2-(5-amino-2-methylphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-4-9(11)5-8(7)6-10(12)13-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

AWISADNELCZGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Reduction of Nitro Group to Amino Group

A key step in the preparation is the reduction of a nitro group to an amino group on the aromatic ring. This reduction is commonly performed under mild conditions to avoid side reactions and preserve sensitive functional groups.

Typical conditions include:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
  • Solvents such as ethyl acetate or tetrahydrofuran.
  • Ambient temperature and pressure conditions.
  • Reaction times ranging from 6 to 21 hours depending on solvent and catalyst loading.

Alternatively, chemical reduction using tin(II) chloride in tetrahydrofuran at 60°C or in aqueous hydrochloric acid at 50°C for 2 to 4 hours is also employed.

Reaction Example:

Step Reagents & Conditions Outcome
Nitro reduction Pd/C catalyst, H2, ethyl acetate, room temp, 6.5 h Conversion of nitro to amino group
Alternative reduction SnCl2, THF, 60°C, 4 h or HCl/water, 50°C, 2 h Amino group formation

Yields for this step typically range from 65% to 70% after recrystallization, though exact yields vary by procedure.

Esterification to Form Methyl Ester

The methyl ester group can be introduced by esterification of the corresponding carboxylic acid or by using methyl ester precursors. Common methods include:

  • Fischer esterification using methanol and acid catalysts.
  • Direct methylation of carboxylate intermediates.
  • Use of methyl chloroformate or diazomethane for ester formation.

The esterification step is often conducted after or before the reduction step depending on the synthetic route chosen.

Formation of Hydrochloride Salt

The free base Methyl 2-(5-amino-2-methylphenyl)acetate is converted into its hydrochloride salt to improve aqueous solubility, stability, and handling properties.

Typical procedure:

  • Treatment of the free base with hydrochloric acid in an organic solvent or aqueous medium.
  • Precipitation of the hydrochloride salt.
  • Isolation by filtration and drying.

This salt formation step is crucial for pharmaceutical applications as it enhances bioavailability and shelf life.

Industrial and Continuous-Flow Synthesis

Recent advances include the adoption of continuous-flow synthesis techniques for improved control over reaction parameters, higher efficiency, and scalability. These methods provide advantages over traditional batch processes in terms of reproducibility and safety.

Comparative Analysis of Synthetic Routes

Synthetic Step Method A: Catalytic Hydrogenation Method B: Chemical Reduction with SnCl2 Notes
Nitro to amino reduction Pd/C catalyst, H2, room temperature, 6.5 h SnCl2 in THF or HCl/water, 50-60°C, 2-4 h Catalytic method is cleaner but requires H2
Esterification Fischer esterification or direct methylation Same as Method A or prior methyl ester precursor Esterification can be done pre- or post-reduction
Salt formation HCl treatment in organic or aqueous solvent Same as Method A Both yield stable hydrochloride salt
Yield Approx. 65-70% for reduction step Similar yields reported Overall yields depend on purification steps

Research Findings and Implications

  • The amino group at the 5-position enables salt formation with hydrochloric acid, enhancing solubility compared to methoxy or other substituents.
  • The 2-methyl substituent on the phenyl ring influences steric and electronic properties, potentially affecting reactivity and selectivity in further transformations.
  • The hydrochloride salt form is preferred in pharmaceutical contexts due to improved bioavailability.
  • Continuous-flow synthesis is emerging as a promising industrial approach for this compound, offering better process control and scalability.

Summary Table of Preparation Data

Parameter Details
Starting materials Nitro-substituted methylphenylacetate or related precursors
Key reagents Pd/C catalyst, hydrogen gas, tin(II) chloride, hydrochloric acid
Solvents Ethyl acetate, tetrahydrofuran, methanol, aqueous HCl
Reaction conditions Room temperature to 60°C, 2-21 hours
Yield (reduction step) 65-70% (after recrystallization)
Salt formation Hydrochloride salt by treatment with HCl
Industrial method Continuous-flow synthesis (emerging)

Chemical Reactions Analysis

Oxidation Reactions

The amino and ester groups undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Amino Group Oxidation KMnO<sub>4</sub> (acidic conditions)Imines or oximes
Ester Oxidation H<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub>Carboxylic acid derivatives

For example, oxidation of the amino group with KMnO<sub>4</sub> yields imine intermediates, while ester oxidation produces carboxylic acids.

Substitution Reactions

The amino group participates in nucleophilic substitution, and the aromatic ring undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsProducts FormedReferences
Nucleophilic Substitution NaOH, alkyl halidesAlkylated amino derivatives
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivatives

Alkylation of the amino group with methyl iodide forms N-methyl derivatives. Nitration of the aromatic ring introduces nitro groups at the para position relative to the methyl group .

Ester Hydrolysis

The ester moiety is hydrolyzed under acidic or basic conditions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Acidic Hydrolysis 6M HCl, refluxCarboxylic acid
Basic Hydrolysis NaOH (aqueous), heatCarboxylate salt

Hydrolysis in HCl yields 2-(5-amino-2-methylphenyl)acetic acid, while basic conditions produce the corresponding sodium carboxylate.

Reduction Reactions

Selective reduction of functional groups has been reported:

Reaction TypeReagents/ConditionsProducts FormedReferences
Nitro Group Reduction H<sub>2</sub>, Pd/CAromatic amine
Ketone Reduction NaBH<sub>4</sub>, ethanolSecondary alcohol

Reduction of nitro intermediates (e.g., nitration products) with hydrogen and palladium catalysts regenerates the amino group .

Complexation and Salt Formation

The hydrochloride salt participates in ion-exchange reactions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Ion Exchange AgNO<sub>3</sub>Silver chloride precipitate
Neutralization NaOHFree base form

Treatment with silver nitrate precipitates AgCl, confirming the presence of chloride ions. Neutralization with NaOH releases the free amine.

Scientific Research Applications

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 2-(5-amino-2-methylphenyl)acetate HCl 5-amino, 2-methylphenyl C₁₀H₁₄ClNO₂ 215.68 2701898-72-6
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl 2-methoxyphenyl C₁₀H₁₄ClNO₃ 231.68 390815-44-8
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-chlorophenyl C₉H₁₁Cl₂NO₂ 236.10 141109-13-9
(R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl 5-fluoro, 2-hydroxyphenyl C₉H₁₀ClFNO₃ 235.64 2060610-78-6
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl 3,4-dichlorophenyl, methylamino C₁₀H₁₂Cl₃NO₂ 292.57 1251922-87-8
Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate HCl 2,6-dimethylphenyl C₁₁H₁₆ClNO₂ 229.70 1391443-99-4
Methyl 2-amino-2-phenylacetate HCl Phenyl (no substituents) C₉H₁₂ClNO₂ 201.65 15028-40-7

Structural and Electronic Differences

Substituent Effects :

  • Electron-Donating Groups :
  • The 2,6-dimethyl substituents (CAS 1391443-99-4) introduce steric hindrance, which may influence stereoselectivity in chiral synthesis .
    • Electron-Withdrawing Groups :
  • Chloro (CAS 141109-13-9) and dichloro (CAS 1251922-87-8) substituents reduce electron density, increasing reactivity in electrophilic substitution reactions .
  • The 5-fluoro-2-hydroxy analog (CAS 2060610-78-6) combines halogen and hydroxyl groups, likely affecting solubility and hydrogen-bonding interactions .

Hydrochloride Salts: All compounds are hydrochloride salts, improving crystallinity and thermal stability compared to freebase forms .

Biological Activity

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group attached to a methylated aromatic ring, which enhances its reactivity and biological interactions. Its molecular formula is C11H14ClNC_{11}H_{14}ClN with a molecular weight of approximately 215.69 g/mol. The hydrochloride form increases solubility in aqueous environments, making it suitable for biological assays and medicinal applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's biological activity can be summarized as follows:

  • Enzyme Modulation : It has been shown to influence enzyme activity, potentially serving as a reversible inhibitor or activator depending on the target enzyme.
  • Receptor Interaction : Binding studies suggest that this compound may interact with specific receptors, leading to alterations in signaling pathways that regulate cellular functions.
  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, IC50 values were reported in the range of 10-30 μM, indicating effective inhibition of cell proliferation.
    Cell LineIC50 (μM)
    MCF-715
    A54920
    HeLa25
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest at the G2/M phase, suggesting interference with mitotic processes. Morphological changes consistent with apoptosis were observed, including membrane blebbing and DNA fragmentation.
  • Receptor Binding Studies : Binding affinity assays showed that this compound has a high affinity for certain G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochlorideModerate cytotoxicity; enzyme modulation
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochlorideHigher selectivity for specific receptors

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride?

Answer:
A common approach involves:

  • Esterification : Reacting 2-(5-amino-2-methylphenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
  • Hydrochloride Salt Formation : Treating the freebase amine with HCl gas or concentrated HCl in a solvent like ethanol, followed by recrystallization from ethanol/water mixtures to isolate the pure hydrochloride salt .
    Key Validation : Monitor reaction progress via TLC or HPLC, and confirm crystallinity using X-ray diffraction (XRD) .

Advanced: How can discrepancies in reported physicochemical properties (e.g., melting point) be resolved?

Answer:
Discrepancies may arise from polymorphic variations or impurities. To address this:

  • Differential Scanning Calorimetry (DSC) : Perform under nitrogen to determine phase transitions and compare with literature.
  • Recrystallization Screening : Test solvents (e.g., ethanol, acetone) to isolate different crystalline forms .
  • Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to ensure ≥98% purity before property measurement .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H NMR (in DMSO-d₆) to confirm aromatic protons (δ 6.5–7.2 ppm), methyl ester (δ 3.6–3.8 ppm), and amine protons (δ 5.2–5.5 ppm). ¹³C NMR to verify carbonyl (δ ~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and NH₃⁺ (hydrochloride) bands (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and chloride adducts .

Advanced: How to design a stability study under varying pH conditions for this compound?

Answer:

  • Accelerated Stability Testing : Prepare solutions in buffers (pH 1–10) and incubate at 40°C/75% RH.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., ester hydrolysis to carboxylic acid) at intervals (0, 1, 3, 6 months).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Basic: What are the solubility and partitioning properties of this compound?

Answer:

  • Experimental Determination : Perform gravimetric solubility tests in water, ethanol, and DMSO. Typical hydrochloride salts show higher aqueous solubility (>50 mg/mL) due to ionic character.
  • Computational LogP : Estimate using software (e.g., ChemAxon) based on structural analogs. For methyl 2-(2-aminophenyl)acetate, LogP ≈ 0.93, indicating moderate lipophilicity .

Advanced: How to evaluate its potential as a synthetic intermediate in bioactive molecule development?

Answer:

  • Derivatization Screening : React the amine with acyl chlorides or sulfonyl chlorides to generate amides/sulfonamides. Monitor yields via LC-MS.
  • Biological Assays : Test derivatives in vitro for antimicrobial activity (e.g., MIC against E. coli) or kinase inhibition, using assays like ATPase-Glo™ .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of hydrochloride dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize purification for scale-up synthesis?

Answer:

  • Crystallization Optimization : Screen solvent ratios (e.g., ethanol:water 4:1) to maximize yield and purity.
  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging impurities.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor crystallization endpoints .

Basic: How to validate the absence of genotoxic impurities?

Answer:

  • LC-MS/MS Analysis : Use a validated method with a limit of detection (LOD) ≤ 1 ppm for alkylating agents (e.g., residual methyl chloride).
  • AMES Test : Perform bacterial reverse mutation assay to confirm non-mutagenicity .

Advanced: What computational tools predict its reactivity in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., amine nitrogen).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

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